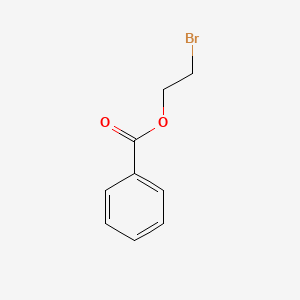

2-Bromoethyl benzoate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-bromoethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBBDZULQFKSIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335150 | |

| Record name | 2-Bromoethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-54-8 | |

| Record name | 2-Bromoethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromoethyl Benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-Bromoethyl Benzoate (CAS 939-54-8)

For Researchers, Scientists, and Drug Development Professionals

Overview

2-Bromoethyl benzoate (B1203000) is an organic compound characterized by a benzoate ester functional group and a bromoethyl moiety.[1] It serves as a versatile chemical intermediate, primarily utilized in organic synthesis for the introduction of the benzoyloxyethyl group into various molecular structures. Its reactivity, particularly at the carbon bearing the bromine atom, makes it a valuable precursor in the synthesis of more complex molecules, including pharmaceutical agents and other specialty chemicals. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis protocols, and applications in drug development.

Physicochemical Properties

2-Bromoethyl benzoate is typically a colorless to pale yellow liquid under standard conditions.[2] It is soluble in common organic solvents such as chloroform (B151607) and methanol, but has limited solubility in water.[3] Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 939-54-8 | [3] |

| Molecular Formula | C₉H₉BrO₂ | [3] |

| Molecular Weight | 229.07 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid/oil | [2][3] |

| Boiling Point | 157-159 °C at 20 mmHg | [4] |

| Density | 1.445 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.548 | [4] |

| Solubility | Soluble in Chloroform, Methanol; Sparingly soluble in water. | [1][3] |

Spectroscopic Analysis

The structural identity of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide characteristic signals for the aromatic and aliphatic portions of the molecule. Predicted chemical shifts (in ppm, relative to TMS) in a CDCl₃ solvent are detailed in Table 2. The proton NMR spectrum typically shows two triplets in the aliphatic region corresponding to the adjacent methylene (B1212753) groups and a set of multiplets in the aromatic region.

Table 2: Predicted NMR Spectral Data for this compound in CDCl₃

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 8.05 - 8.02 | Multiplet | 2H | H-ortho |

| Aromatic Protons | 7.58 - 7.54 | Multiplet | 1H | H-para |

| Aromatic Protons | 7.46 - 7.42 | Multiplet | 2H | H-meta |

| Methylene Protons | 4.60 | Triplet | 2H | -OCH₂- |

| Methylene Protons | 3.65 | Triplet | 2H | -CH₂Br |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| Carbonyl Carbon | 166.1 | C=O | ||

| Aromatic Carbon | 133.2 | C-para | ||

| Aromatic Carbon | 129.8 | C-ortho | ||

| Aromatic Carbon | 129.5 | C-ipso | ||

| Aromatic Carbon | 128.5 | C-meta | ||

| Methylene Carbon | 64.5 | -OCH₂- | ||

| Methylene Carbon | 28.3 | -CH₂Br |

Infrared (IR) Spectroscopy

The IR spectrum is characterized by strong absorption bands indicating the key functional groups.

-

C=O Stretch (Ester): A strong, sharp peak is expected around 1720 cm⁻¹.

-

C-O Stretch (Ester): A strong peak appears in the 1270-1300 cm⁻¹ region.

-

Aromatic C-H Stretch: Peaks are observed above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks are observed just below 3000 cm⁻¹.

-

C-Br Stretch: A peak is expected in the 600-700 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound reveals a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 228 and 230. The primary fragmentation involves the cleavage of the ester group.

-

m/z 105: This is often the base peak, corresponding to the benzoyl cation [C₆H₅CO]⁺, formed by the loss of the bromoethoxy radical (•OCH₂CH₂Br).

-

m/z 77: This fragment corresponds to the phenyl cation [C₆H₅]⁺, resulting from the loss of a carbonyl group (CO) from the benzoyl cation.

Figure 1: Key fragmentation pathway of this compound in mass spectrometry.

Synthesis and Experimental Protocols

The most direct and common method for synthesizing this compound is through the Fischer esterification of benzoic acid with 2-bromoethanol (B42945), using a strong acid as a catalyst.[5]

Fischer Esterification Protocol

This protocol details the synthesis of this compound from commercially available starting materials.

Materials:

-

Benzoic acid

-

2-Bromoethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether (or Dichloromethane)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

100 mL Round-bottom flask, Reflux condenser, Separatory funnel, Beakers, Magnetic stirrer and stir bar, Heating mantle.

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine benzoic acid (1.0 eq) and an excess of 2-bromoethanol (e.g., 3.0 to 5.0 eq).

-

Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq).

-

Reflux: Attach a reflux condenser to the flask, add boiling chips, and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

-

Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of cold water.

-

Extraction: Add 40 mL of diethyl ether to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate and drain the lower aqueous layer.[7]

-

Washing:

-

Wash the organic layer with 25 mL of water.

-

Carefully wash the organic layer with 25 mL of 5% sodium bicarbonate solution to neutralize any unreacted benzoic acid and the sulfuric acid catalyst.[7] (Caution: CO₂ gas will be evolved).

-

Wash the organic layer with 25 mL of brine to remove residual water.

-

-

Drying and Solvent Removal: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent. Remove the solvent (diethyl ether) using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation if necessary.

Figure 2: General experimental workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of pharmacologically active molecules. The benzoate ester structure is a common feature in many local anesthetic drugs.[7] The bromoethyl group provides a reactive handle for nucleophilic substitution, allowing for the attachment of amine-containing moieties, which are often crucial for the biological activity of these anesthetics.

For example, this compound can be a precursor to compounds like 2-(piperidin-1-yl)ethyl-4-(propylamino)benzoate. In a multi-step synthesis, a substituted benzoic acid can be esterified with 2-bromoethanol, followed by the reaction of the resulting bromo-intermediate with a cyclic amine like piperidine (B6355638) to yield the final active compound.

Mechanism of Action: Role in Local Anesthesia

While this compound itself is not an active anesthetic, the benzoate ester derivatives synthesized from it often function as local anesthetics. The primary mechanism of action for this class of drugs is the blockade of voltage-gated sodium channels (VGSCs) on the neuronal cell membrane.[5][7]

-

Nerve Impulse: Pain signals are transmitted as electrical impulses (action potentials) along nerve fibers.

-

Sodium Ion Influx: The propagation of an action potential requires the rapid influx of sodium ions (Na⁺) through VGSCs, which leads to depolarization of the nerve membrane.

-

Channel Blockade: Local anesthetics, being lipid-soluble, diffuse across the neuronal membrane. Once inside the neuron, the protonated (cationic) form of the drug binds to a specific receptor site within the pore of the VGSC.[5]

-

Inhibition of Depolarization: This binding stabilizes the sodium channel in its inactivated state, preventing the influx of Na⁺ ions.

-

Signal Block: By inhibiting depolarization, the anesthetic effectively blocks the generation and conduction of the nerve impulse, resulting in a loss of sensation in the localized area.[7]

Figure 3: Mechanism of action for benzoate-derived local anesthetics.

Safety and Handling

This compound is classified as causing skin and serious eye irritation. As with many brominated organic compounds, it should be handled with care in a well-ventilated area or fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.

Consult the Safety Data Sheet (SDS) for complete safety and handling information before use.

References

- 1. rsc.org [rsc.org]

- 2. studylib.net [studylib.net]

- 3. community.wvu.edu [community.wvu.edu]

- 4. This compound(939-54-8) 13C NMR [m.chemicalbook.com]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00476A [pubs.rsc.org]

- 7. hmdb.ca [hmdb.ca]

An In-depth Technical Guide to 2-Bromoethyl Benzoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromoethyl benzoate (B1203000), a versatile reagent in organic synthesis. It details established experimental protocols for its synthesis, purification, and analysis. Furthermore, this guide explores its reactivity, particularly in nucleophilic substitution reactions, and its role as a key intermediate in the development of pharmaceuticals, including antifungal and neuroprotective agents. All quantitative data is presented in structured tables for ease of reference, and key experimental and logical workflows are visualized using diagrams.

Physical and Chemical Properties

2-Bromoethyl benzoate is a colorless to light yellow liquid with the chemical formula C₉H₉BrO₂.[1][2] It is characterized by the presence of a benzoate ester functional group and a primary alkyl bromide. This bifunctionality makes it a valuable building block in organic synthesis.

Physical Properties

A summary of the key physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO₂ | [1][2] |

| Molecular Weight | 229.07 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 157-159 °C at 20 mmHg | [1] |

| Density | 1.445 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.548 | [1] |

| Vapor Pressure | 0.000119 mmHg at 25°C | [1] |

| Solubility | Sparingly soluble in water; Soluble in chloroform (B151607) and methanol. | [2] |

Spectral Data

The following tables summarize the key spectral data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | m | 2H | Aromatic (ortho-protons) |

| ~7.58 | m | 1H | Aromatic (para-proton) |

| ~7.45 | m | 2H | Aromatic (meta-protons) |

| ~4.65 | t | 2H | -OCH₂- |

| ~3.65 | t | 2H | -CH₂Br |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| ~166.0 | C=O (ester) |

| ~133.0 | Aromatic (para-carbon) |

| ~130.0 | Aromatic (ipso-carbon) |

| ~129.5 | Aromatic (ortho-carbons) |

| ~128.5 | Aromatic (meta-carbons) |

| ~65.0 | -OCH₂- |

| ~29.0 | -CH₂Br |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3060 | Aromatic C-H stretch |

| ~2960 | Aliphatic C-H stretch |

| ~1720 | C=O (ester) stretch |

| ~1270 | C-O (ester) stretch |

| ~1100 | C-O stretch |

| ~680 | C-Br stretch |

Mass Spectrometry (MS)

| m/z | Assignment |

| 228/230 | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 183/185 | [M - C₂H₄O]⁺ |

| 122 | [C₇H₅O₂]⁺ (Benzoic acid fragment) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Synthesis of this compound

This compound can be synthesized through several methods. The two most common and effective laboratory-scale syntheses are the Fischer esterification of benzoic acid with 2-bromoethanol (B42945) and the reaction of benzoyl chloride with 2-bromoethanol.

Fischer Esterification

This method involves the acid-catalyzed reaction between benzoic acid and an excess of 2-bromoethanol to drive the equilibrium towards the product.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzoic acid (1.0 eq) and 2-bromoethanol (3.0 eq).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (B109758) (3x).

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

From Benzoyl Chloride

This method offers a faster and often higher-yielding alternative to Fischer esterification, proceeding via the highly reactive acyl chloride.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 2-bromoethanol (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or diethyl ether.

-

Base Addition: Add a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (1.1 eq), to the solution and cool the mixture in an ice bath.

-

Acyl Chloride Addition: Add benzoyl chloride (1.05 eq) dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the presence of the primary alkyl bromide, which is a good leaving group in nucleophilic substitution reactions.[3] This allows for the facile introduction of various functional groups, making it a key intermediate in the synthesis of more complex molecules.[3]

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles.

-

Reaction with Amines: Primary and secondary amines react with this compound to form secondary and tertiary amines, respectively. This reaction is fundamental in the synthesis of various nitrogen-containing compounds.[4][5]

-

Reaction with Thiols: Thiols, being excellent nucleophiles, react readily with this compound to form thioethers. This reaction is often used to introduce sulfur-containing moieties into molecules.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

-

Antifungal Agents: It is a key building block in the synthesis of triazole antifungal agents such as itraconazole.[6][7] The bromoethyl group allows for the attachment of the benzoate moiety to the core triazole structure.

-

Neuroprotective Agents: Derivatives of this compound have been investigated for their neuroprotective properties.[8][9] The ability to easily modify the structure through nucleophilic substitution at the bromine-bearing carbon allows for the synthesis of a library of compounds for structure-activity relationship (SAR) studies.

Analytical Methods

The purity and identity of this compound can be determined using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both the separation and identification of this compound.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the quantitative analysis of this compound, particularly for monitoring reaction progress or determining purity.

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

-

HPLC Conditions:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is 70:30 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 230 nm.

-

Column Temperature: 30 °C.

-

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water.

Conclusion

This compound is a valuable and versatile bifunctional molecule with significant applications in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with straightforward synthetic and analytical methods, make it an important tool for researchers and drug development professionals. A thorough understanding of its reactivity, particularly its propensity for nucleophilic substitution, allows for its strategic use in the construction of complex molecular architectures with potential therapeutic applications.

References

- 1. This compound(939-54-8) 13C NMR spectrum [chemicalbook.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. This compound | 939-54-8 | Benchchem [benchchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. CN104230876A - New synthetic method for key intermediate cis-bromo-ester of conazole medicines - Google Patents [patents.google.com]

- 7. ipass.telangana.gov.in [ipass.telangana.gov.in]

- 8. Protective Effects of Sodium (±)-5-Bromo-2-(α-Hydroxypentyl) Benzoate in a Rodent Model of Global Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A review of neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Bromoethyl benzoate structural information and identifiers

An In-depth Technical Guide to 2-Bromoethyl Benzoate (B1203000) for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides comprehensive structural information, identifiers, and key physicochemical properties of 2-Bromoethyl benzoate. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in organic synthesis. The guide includes a detailed experimental protocol for a common synthesis method and visualizations to clarify experimental workflows.

Structural Information and Identifiers

This compound is an ester characterized by a benzene (B151609) ring attached to an ethyl group via an ester linkage, with a bromine atom on the terminal carbon of the ethyl group.[1][2] This dual functionality, an ester and a reactive alkyl bromide, makes it a versatile reagent in organic synthesis for introducing the bromoethyl moiety into various molecules.[1][2]

Chemical Structure

Caption: Chemical structure of this compound.

Data Presentation

The following table summarizes the key identifiers and quantitative physicochemical properties of this compound.

| Identifier/Property | Value |

| IUPAC Name | This compound |

| Synonyms | Benzoic acid 2-bromoethyl ester, β-Bromoethyl benzoate |

| CAS Number | 939-54-8[1] |

| Molecular Formula | C₉H₉BrO₂[1][2] |

| Molecular Weight | 229.07 g/mol [1][2] |

| Appearance | Colorless to pale yellow liquid[1] |

| Density | 1.445 g/mL at 25 °C |

| Boiling Point | 157-159 °C at 20 mmHg |

| Refractive Index | n20/D 1.548 |

| Solubility | Sparingly soluble in water; slightly soluble in chloroform (B151607) and methanol. |

| PubChem CID | 523090 |

Experimental Protocols

Signaling pathways are not applicable to a single chemical compound like this compound. However, a common experimental protocol for its synthesis is provided below.

Synthesis of this compound via Fischer Esterification

A primary and straightforward method for synthesizing this compound is through the direct Fischer esterification of benzoic acid with 2-bromoethanol (B42945). This reaction is typically catalyzed by a strong acid, such as sulfuric acid.

Materials and Reagents:

-

Benzoic acid

-

2-Bromoethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottomed flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottomed flask, combine 8.00 g (0.0656 mol) of benzoic acid and a four-fold molar excess of 2-bromoethanol (approximately 32.8 g, 0.262 mol).

-

Acid Catalyst Addition: While swirling the flask, carefully add 3.0 mL of concentrated sulfuric acid.

-

Reflux: Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture to reflux using a heating mantle for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel containing 75 mL of water.

-

Extraction: Rinse the reaction flask with 35 mL of diethyl ether and add it to the separatory funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate and discard the lower aqueous layer.

-

Washing: Wash the organic layer sequentially with 15 mL of water, two 25 mL portions of 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with 25 mL of brine.

-

Drying and Solvent Removal: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The crude product can be further purified by vacuum distillation.

Reactivity

The primary reactivity of this compound is centered on the bromoethyl group.[3] The bromine atom is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions, primarily through an Sₙ2 mechanism. This allows for the introduction of various functional groups by reacting it with nucleophiles such as amines, thiols, and alkoxides.[3]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound via Fischer Esterification.

Caption: Experimental workflow for the synthesis of this compound.

Safety Information

This compound is irritating to the eyes, respiratory system, and skin. Handle with care in a well-ventilated area, and use appropriate personal protective equipment (PPE), including gloves and safety glasses. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

References

An In-depth Technical Guide to the Synthesis of 2-Bromoethyl Benzoate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromoethyl benzoate (B1203000), a valuable bifunctional molecule in organic synthesis, and the subsequent preparation of its derivatives. This document details established synthetic methodologies, including Fischer esterification, Steglich esterification, and the Mitsunobu reaction, supported by quantitative data and detailed experimental protocols. Furthermore, it explores the derivatization of 2-bromoethyl benzoate, primarily through nucleophilic substitution reactions.

Core Synthesis of this compound

This compound serves as a key building block, featuring both an ester and a reactive alkyl bromide functional group. This unique structure allows for its use in introducing the benzoate moiety or as a precursor for more complex molecular architectures. The primary synthetic routes to this compound involve the esterification of benzoic acid with 2-bromoethanol (B42945).

Synthesis Methodologies

Three primary methods for the synthesis of this compound are highlighted: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction. Each method offers distinct advantages depending on the desired reaction conditions and substrate sensitivity.

Table 1: Comparison of Synthetic Methods for this compound

| Method | Reagents | Catalyst/Coupling Agent | Solvent | Temperature | Reaction Time | Yield |

| Fischer-Speier Esterification | Benzoic Acid, 2-Bromoethanol | Concentrated H₂SO₄ | Toluene (with Dean-Stark trap) | Reflux | 4-6 hours | Good to High |

| Steglich Esterification | Benzoic Acid, 2-Bromoethanol | Dicyclohexylcarbodiimide (DCC) | Dichloromethane (B109758) (CH₂Cl₂) | Room Temperature | 3 hours | High |

| Mitsunobu Reaction | Benzoic Acid, 2-Bromoethanol | Triphenylphosphine (B44618) (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Tetrahydrofuran (THF) | 0 °C to Room Temperature | Several hours | 84%[1] |

Experimental Protocols for the Synthesis of this compound

Protocol 1: Fischer-Speier Esterification

This classic method utilizes an acid catalyst and typically involves the removal of water to drive the reaction equilibrium towards the ester product.

Materials:

-

Benzoic Acid

-

2-Bromoethanol

-

Concentrated Sulfuric Acid

-

Toluene

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzoic acid, a molar excess of 2-bromoethanol, and toluene.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted benzoic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation.

Protocol 2: Steglich Esterification

The Steglich esterification is a mild method that proceeds at room temperature and is suitable for acid-sensitive substrates.[2][3]

Materials:

-

Benzoic Acid

-

2-Bromoethanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl Ether

Procedure:

-

In a round-bottom flask, dissolve benzoic acid, 2-bromoethanol (1.0-1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in dichloromethane dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 3 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter the reaction mixture to remove the DCU precipitate.

-

Wash the filtrate with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters under mild, neutral conditions, with inversion of stereochemistry if a chiral alcohol is used.[1]

Materials:

-

Benzoic Acid

-

2-Bromoethanol

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve benzoic acid and triphenylphosphine (1.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Add 2-bromoethanol (1.0 equivalent) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by column chromatography to separate the desired ester from triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproduct. A reported yield for this reaction is 84%.[1]

Synthesis of this compound Derivatives

The bromine atom in this compound is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution reactions.[4] This reactivity allows for the facile introduction of various functional groups.

Nucleophilic Substitution Reactions

A variety of nucleophiles can be employed to displace the bromide, leading to a diverse range of derivatives.

Table 2: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Reagent | Product |

| Azide (B81097) | Sodium Azide (NaN₃) | 2-Azidoethyl benzoate |

| Amine | Primary or Secondary Amine (RNH₂ or R₂NH) | 2-(Alkylamino)ethyl benzoate or 2-(Dialkylamino)ethyl benzoate |

| Phenoxide | Sodium Phenoxide (NaOPh) | 2-Phenoxyethyl benzoate |

| Thiolate | Sodium Thiolate (NaSR) | 2-(Alkylthio)ethyl benzoate |

Experimental Protocol for the Synthesis of 2-Azidoethyl Benzoate

This protocol describes a representative nucleophilic substitution reaction to form an azide derivative.

Materials:

-

This compound

-

Sodium Azide (NaN₃)

-

Dimethylformamide (DMF) or Acetone

-

Water

-

Diethyl Ether

Procedure:

-

In a round-bottom flask, dissolve this compound in DMF or acetone.

-

Add an excess (1.5 to 2.0 equivalents) of sodium azide to the solution.

-

Heat the reaction mixture with stirring (e.g., to 50-60 °C) and monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-azidoethyl benzoate.

-

The product can be purified by column chromatography if necessary.

Visualizing the Synthetic Pathways

Fischer Esterification Workflow

Caption: Workflow for the Fischer Esterification of this compound.

General Synthesis and Derivatization Pathway

References

An In-depth Technical Guide to Key Reactions of 2-Bromoethyl Benzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoethyl benzoate (B1203000) is a bifunctional reagent of significant utility in organic synthesis, featuring a reactive primary alkyl bromide and an ester moiety. This combination allows for its versatile application as a building block for more complex molecules, particularly in the development of pharmaceutical agents and other fine chemicals. The primary reactivity centers on the bromoethyl group, which is highly susceptible to nucleophilic substitution, enabling the introduction of a wide array of functional groups. This guide provides a detailed overview of the core reactions involving 2-bromoethyl benzoate, focusing on nucleophilic substitution with oxygen, nitrogen, and sulfur-based nucleophiles. It includes detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate its practical application in a research and development setting.

Introduction

This compound (C₉H₉BrO₂) is a valuable intermediate in organic synthesis. Its structure incorporates a benzoate ester and a reactive alkyl bromide, making it an excellent substrate for introducing the benzoyloxyethyl group into various molecular scaffolds.[1] The bromine atom serves as an effective leaving group in nucleophilic substitution reactions, which is the cornerstone of its synthetic utility.[1] This guide will explore the primary Sₙ2 reactions of this compound with key classes of nucleophiles, providing practical data and methodologies for laboratory synthesis.

Core Reactivity: Nucleophilic Substitution (Sₙ2)

The principal reaction pathway for this compound is the bimolecular nucleophilic substitution (Sₙ2) reaction. In this mechanism, a nucleophile attacks the electrophilic carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a single, concerted step.[2] This reaction is favored due to the primary nature of the alkyl halide, which minimizes steric hindrance.[2]

The general workflow for this transformation can be visualized as follows:

Caption: General workflow for the Sₙ2 reaction of this compound.

Reactions with Oxygen Nucleophiles: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for forming ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[2][3] In the context of this compound, this reaction is used to synthesize various alkoxyethyl benzoate derivatives. The alkoxide is typically generated in situ by treating an alcohol with a strong base, such as sodium hydride (NaH), or by using a salt like sodium phenoxide directly.

While specific examples detailing the reaction of this compound with simple alkoxides are not prevalent in the searched literature, the general principles of the Williamson ether synthesis are directly applicable. Yields for this type of reaction are typically in the range of 50-95%, and common solvents include DMF and acetonitrile.[3]

General Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure adaptable for the reaction of this compound with various alcohols or phenols.

Materials:

-

Alcohol or Phenol (B47542) (1.0 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)

-

This compound (1.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol and dissolve it in anhydrous DMF.

-

If using NaH, cool the solution to 0 °C and add the NaH portion-wise. Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases. If using K₂CO₃, add it directly to the solution.

-

Add this compound dropwise to the reaction mixture.

-

Heat the reaction to 50-80 °C and monitor its progress by Thin Layer Chromatography (TLC). Typical reaction times range from 2 to 12 hours.

-

Upon completion, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Reactions with Nitrogen Nucleophiles

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted 2-aminoethyl benzoates. These products are often intermediates in the synthesis of local anesthetics and other pharmacologically active compounds.[4] The reaction typically proceeds in the presence of a base to neutralize the hydrobromic acid formed as a byproduct.

Synthesis of 2-(Piperidin-1-yl)ethyl Benzoate Derivatives

A key example of this reaction is the synthesis of piperidine-containing benzoate esters. A study on the synthesis of local anesthetics provides a detailed protocol for a structurally similar reaction.[4]

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield | Reference |

| 2-Bromoethyl-4-(propylamino)benzoate | Piperidine | K₂CO₃ (anhydrous) | Toluene | Reflux, 8 hours | 80.5% | [4] |

Detailed Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)ethyl-4-(propylamino)benzoate[4]

Materials:

-

2-Bromoethyl-4-(propylamino)benzoate (28.62 g, 0.10 mol)

-

Piperidine (11.4 mL, 0.10 mol)

-

Anhydrous potassium carbonate (K₂CO₃) (6.90 g, 0.05 mol)

-

Toluene (200 mL)

-

Acetone (B3395972) (for recrystallization)

Procedure:

-

To a 500 mL round-bottom flask, add 2-bromoethyl-4-(propylamino)benzoate, piperidine, toluene, and anhydrous potassium carbonate.

-

Heat the reaction mixture to reflux and maintain for 8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from acetone to yield pure 2-(piperidin-1-yl)ethyl-4-(propylamino)benzoate as white crystals.

The logical workflow for this specific synthesis can be diagrammed as follows:

Caption: Experimental workflow for the synthesis of a piperidine-substituted ethyl benzoate.

Reactions with Sulfur Nucleophiles

Thiols and their conjugate bases (thiolates) are excellent soft nucleophiles that react efficiently with primary alkyl halides like this compound to form thioethers. These reactions are crucial for introducing sulfur-containing moieties into molecules, which is a common strategy in medicinal chemistry and materials science. For instance, the synthesis of S-2-aminoethyl-L-cysteine derivatives involves the reaction of a cysteine thiol with an electrophile.[5]

While a specific protocol with quantitative yield for the reaction of this compound with a simple thiol was not found in the searched literature, the general procedure is analogous to other Sₙ2 reactions. A base is typically required to deprotonate the thiol to the more nucleophilic thiolate.

General Experimental Protocol: Thioether Synthesis

This protocol provides a general method for the reaction of this compound with a thiol.

Materials:

-

Thiol (1.0 eq)

-

Sodium hydroxide (B78521) (NaOH, 1.1 eq) or Triethylamine (TEA, 1.2 eq)

-

This compound (1.0 eq)

-

Ethanol (B145695) or DMF

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the thiol in ethanol or DMF in a round-bottom flask.

-

Add the base (e.g., a solution of NaOH or TEA) and stir the mixture at room temperature for 15-30 minutes to form the thiolate.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and DCM.

-

Separate the organic layer, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution to yield the crude thioether.

-

Purify the product by column chromatography if necessary.

Conclusion

This compound is a versatile and reactive intermediate in organic synthesis. Its primary mode of reactivity, the Sₙ2 reaction, allows for the straightforward introduction of diverse functionalities through reactions with oxygen, nitrogen, and sulfur nucleophiles. This guide has provided an overview of these key transformations, including detailed and adaptable experimental protocols. The synthesis of substituted ethers, amines, and thioethers from this compound serves as a reliable method for constructing complex molecules, underscoring its importance for professionals in chemical research and drug development. While specific quantitative data for every reaction type with this exact substrate can be sparse, the general principles and provided protocols offer a solid foundation for synthetic planning and execution.

References

- 1. This compound | 939-54-8 | Benchchem [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00476A [pubs.rsc.org]

- 5. scispace.com [scispace.com]

The Versatility of 2-Bromoethyl Benzoate: A Technical Guide for Medicinal Chemistry

For Immediate Release

Shanghai, CN – December 22, 2025 – In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, 2-Bromoethyl benzoate (B1203000) stands out as a highly versatile and valuable intermediate. Its dual functionality, featuring a reactive alkyl bromide for nucleophilic substitution and a stable benzoate ester, provides a robust scaffold for a multitude of applications, from the construction of complex molecular architectures to the design of innovative prodrugs. This technical guide offers an in-depth exploration of the potential applications of 2-Bromoethyl benzoate in medicinal chemistry, providing researchers, scientists, and drug development professionals with critical data, detailed experimental protocols, and visualized chemical and biological pathways.

Core Applications in Synthetic and Medicinal Chemistry

This compound serves as a pivotal intermediate in multi-step organic syntheses. The bromine atom acts as an excellent leaving group, rendering the compound highly susceptible to nucleophilic substitution reactions.[1] This reactivity is fundamental to its role, allowing for the facile introduction of various functional groups by reacting it with nucleophiles such as amines, thiols, or alkoxides.[1] This versatility enables chemists to introduce diverse functionalities crucial for the biological activity of pharmaceuticals. Concurrently, the benzoate ester portion of the molecule can be utilized as a protecting group or as a modifiable component in prodrug strategies, where enzymatic or chemical hydrolysis can release an active pharmacological agent in vivo.

A prime example of its utility is in the synthesis of novel local anesthetics. By leveraging the reactivity of the bromoethyl group, a variety of amine-containing hydrophilic moieties can be introduced, leading to the creation of a library of candidate molecules with tailored anesthetic properties.

Data Summary: Synthesis and Efficacy of Local Anesthetic Derivatives

A notable application of this compound intermediates is in the development of benzoate-based local anesthetics, designed as analogues of tetracaine (B1683103) and pramocaine.[1][2] In a key study, a series of sixteen compounds were synthesized by reacting a 2-bromoethyl-4-(alkylamino)benzoate intermediate with various cyclic secondary amines.[1][2][3] The yields and biological activities of these compounds demonstrate the structure-activity relationships (SAR) that can be explored using this synthetic strategy.

Table 1: Synthesis Yields and Physical Properties of 2-(substituted)ethyl 4-(propylamino)benzoate Derivatives

| Compound ID | Substituted Amine | Yield (%) | Melting Point (°C) |

| 4a | Piperidine (B6355638) | 82.5% | 165-167 |

| 4b | Piperazine | 80.1% | 169-171 |

| 4c | Morpholine | 86.2% | 170-172 |

| 4d | Thiomorpholine | 85.3% | 172-174 |

Source: Adapted from Zou et al., RSC Advances, 2019.[1]

Table 2: Biological Activity of Selected Local Anesthetic Derivatives

| Compound ID | Infiltration Anesthesia (Success Rate %) | Infiltration Anesthesia (Duration, min) | Surface Anesthesia (Duration, min) | Acute Toxicity LD₅₀ (mg/kg) |

| 4d | 100 | 55.4 ± 5.1 | 25.3 ± 2.4 | 345.5 ± 25.1 |

| 4g | 100 | 58.2 ± 5.5 | 28.6 ± 2.6 | 350.8 ± 26.3 |

| 4j | 100 | 60.5 ± 5.8 | 30.1 ± 2.8 | 365.4 ± 28.5 |

| 4k | 100 | 65.3 ± 6.1 | 35.4 ± 3.1 | 380.1 ± 30.2 |

| 4n | 100 | 68.7 ± 6.5 | 38.8 ± 3.5 | 395.7 ± 31.4 |

| 4o | 100 | 70.2 ± 6.8 | 40.2 ± 3.6 | 401.3 ± 32.8 |

| Lidocaine | 100 | 45.3 ± 4.2 | 20.1 ± 2.1 | 295.6 ± 20.5 |

Source: Adapted from Zou et al., RSC Advances, 2019.[1]

The data indicate that several synthesized compounds, particularly 4k , 4n , and 4o , exhibit excellent local anesthetic effects with rapid onset and long duration, coupled with lower toxicity (higher LD₅₀ values) compared to the standard, lidocaine.[1]

Experimental Protocols

The synthesis of bioactive molecules using this compound or its derivatives typically follows a straightforward, high-yield pathway.[1][3] The following is a representative protocol for the synthesis of 2-(substituted)ethyl 4-(alkylamino)benzoates.

General Method for Synthesis of 2-(piperidin-1-yl)ethyl 4-(propylamino)benzoate (Compound 4a)

Step 1: Synthesis of the Intermediate 2-bromoethyl-4-(propylamino)benzoate This intermediate is synthesized via the esterification of 4-(propylamino)benzoic acid with 2-bromoethanol. While the cited study starts from a different point, a common route to this intermediate involves reacting 4-(propylamino)benzoic acid with a reagent like this compound's precursor, 2-bromoethanol, often under acidic conditions, or by activating the carboxylic acid before adding 2-bromoethanol.

Step 2: Alkylation with Secondary Amine

-

Reactants: Place 2-bromoethyl-4-(propylamino)benzoate (0.10 mol, 28.62 g) and piperidine (0.10 mol, 11.4 mL) into a 500 mL round-bottom flask.[1][3]

-

Solvent and Base: Add 200 mL of toluene (B28343) as a solvent and anhydrous potassium carbonate (0.05 mol, 6.90 g) as a deacidifying agent.[1][3]

-

Reaction: Heat the mixture to reflux and maintain for 8 hours.[1][3]

-

Workup: After the reaction is complete, filter the hot mixture to remove inorganic salts. Collect the filtrate and allow it to cool and stand for 12 hours to precipitate the product.[1][3]

-

Purification: Collect the white crystals by filtration and perform recrystallization from acetone. Filter the purified crystals and dry them under a vacuum to yield the final product, 2-(piperidin-1-yl)ethyl-4-(propylamino)benzoate.[1]

Visualized Workflows and Mechanisms

To better illustrate the utility of this compound and the mechanism of action of its derivatives, the following diagrams are provided.

Diagram 1: Synthetic Workflow

This diagram outlines the general synthetic pathway for creating a library of local anesthetic candidates from a this compound derivative.

Caption: Synthetic pathway for local anesthetics.

Diagram 2: Mechanism of Action

Local anesthetics function by blocking nerve impulse conduction. This is achieved by inhibiting voltage-gated sodium ion (Na+) channels in the neuronal membrane.[3][4]

Caption: Mechanism of local anesthetic action.

Conclusion and Future Outlook

This compound is a foundational reagent in medicinal chemistry, offering a reliable and adaptable platform for the synthesis of diverse bioactive compounds. The successful development of potent local anesthetics with improved safety profiles underscores the value of its unique chemical properties. Future research can further exploit this scaffold in the creation of novel kinase inhibitors, prodrugs for targeted cancer therapy, and other classes of therapeutic agents. The straightforward chemistry and commercial availability of this intermediate ensure its continued relevance in drug discovery pipelines for years to come.

References

- 1. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00476A [pubs.rsc.org]

- 2. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Bromoethyl Benzoate in Agrochemical Innovation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoethyl benzoate (B1203000), a versatile chemical intermediate, holds a significant position in the synthesis of a diverse range of agrochemicals. Its bifunctional nature, possessing both a reactive bromo group and a stable benzoate moiety, allows for its incorporation into complex molecular architectures, leading to the development of novel fungicides, herbicides, and insecticides. This technical guide provides an in-depth analysis of the synthesis of 2-Bromoethyl benzoate and its application in the subsequent production of agrochemical compounds. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to offer a comprehensive resource for researchers in the field of crop protection.

Introduction

The escalating global demand for food production necessitates the continuous development of effective and environmentally benign agrochemicals. Chemical intermediates that offer versatile reactivity and can be efficiently incorporated into target molecules are of paramount importance in the agrochemical discovery and development pipeline. This compound (CAS No: 939-54-8) has emerged as a valuable building block in this context.[1] Its utility stems from the presence of a primary alkyl bromide, which is susceptible to nucleophilic substitution, and a benzoate group that can be an integral part of the final agrochemical structure or a precursor to other functionalities. This guide explores the synthesis of this compound and its role as a key intermediate in the synthesis of a model agrochemical, highlighting the chemical principles and practical considerations for its use in agrochemical research.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of benzoic acid with 2-bromoethanol (B42945) or by the bromination of a precursor. A common laboratory-scale preparation involves the reaction of 2-hydroxyethyl benzoate with a brominating agent.

Synthesis of the Precursor: 2-Hydroxyethyl Benzoate

A plausible route to a related compound, methyl 2-(2-hydroxyethyl)benzoate, starts from methyl 2-vinylbenzoate.[2] This intermediate is then subjected to hydroboration-oxidation to yield the desired alcohol.

Bromination to Yield this compound

The conversion of the hydroxyl group to a bromide is a crucial step. A reliable method for this transformation is the Appel reaction, which utilizes triphenylphosphine (B44618) and carbon tetrabromide.[2]

This compound as an Intermediate in Agrochemical Synthesis

The reactivity of the bromoethyl group in this compound makes it an excellent electrophile for reactions with various nucleophiles, such as phenols, amines, and thiols, to introduce the 2-benzoylethoxy moiety into a molecule. This is a common strategy for constructing the core of many agrochemicals.

Case Study: Synthesis of a Hypothetical Fungicide - 2-(4-chlorophenoxy)ethyl benzoate

To illustrate the utility of this compound, this guide details the synthesis of a hypothetical fungicide, 2-(4-chlorophenoxy)ethyl benzoate. This compound's structure is representative of ether-linked agrochemicals. The key synthetic step is a Williamson ether synthesis between this compound and 4-chlorophenol (B41353).

Quantitative Data

The following tables summarize the quantitative data for the synthesis of a key intermediate and the final model agrochemical, based on typical laboratory-scale reactions.

Table 1: Synthesis of Methyl 2-(2-bromoethyl)benzoate [2]

| Step | Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Wittig Reaction | Methyl 2-formylbenzoate (B1231588) | Methyltriphenylphosphonium (B96628) iodide | Strong Base | THF | -70 to RT | 12 | 70 |

| 2. Hydroboration-Oxidation | Methyl 2-vinylbenzoate | Borane (B79455) dimethyl sulfide (B99878) complex | NaOH, H₂O₂ | THF | 0 to RT | 2 | 90 |

| 3. Bromination (Appel) | Methyl 2-(2-hydroxyethyl)benzoate | Triphenylphosphine | Carbon tetrabromide | Dichloromethane (B109758) | 0 to RT | 2 | 70 |

Table 2: Synthesis of 2-(4-chlorophenoxy)ethyl benzoate (Hypothetical)

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | 4-Chlorophenol | K₂CO₃ | Acetonitrile | Reflux | 8 | 85-95 |

Experimental Protocols

Synthesis of Methyl 2-(2-bromoethyl)benzoate[2]

Step 1: Synthesis of Methyl 2-vinylbenzoate

-

To a solution of methyltriphenylphosphonium iodide (1.5 eq) in anhydrous THF at -70 °C, a strong base (e.g., n-butyllithium, 1.5 eq) is added dropwise.

-

The mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The reaction is then cooled back to -70 °C, and a solution of methyl 2-formylbenzoate (1.0 eq) in THF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with water and extracted with dichloromethane.

-

The organic layer is dried over anhydrous sodium sulfate, concentrated, and purified by silica (B1680970) gel chromatography to afford methyl 2-vinylbenzoate.

Step 2: Synthesis of Methyl 2-(2-hydroxyethyl)benzoate

-

To a solution of methyl 2-vinylbenzoate (1.0 eq) in THF at 0 °C, a solution of borane dimethyl sulfide complex (1.1 eq) is added dropwise.

-

The mixture is stirred at room temperature for 2 hours.

-

The reaction is cooled to 0 °C, and aqueous sodium hydroxide (B78521) (3 M, 3.0 eq) is added, followed by the slow dropwise addition of 30% hydrogen peroxide (3.0 eq).

-

The mixture is stirred at room temperature for 2 hours, then extracted with dichloromethane.

-

The combined organic layers are dried and concentrated to yield methyl 2-(2-hydroxyethyl)benzoate, which is used in the next step without further purification.

Step 3: Synthesis of Methyl 2-(2-bromoethyl)benzoate

-

To a solution of methyl 2-(2-hydroxyethyl)benzoate (1.0 eq) and triphenylphosphine (1.5 eq) in dichloromethane at 0 °C, carbon tetrabromide (1.5 eq) is added portion-wise.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography to give methyl 2-(2-bromoethyl)benzoate.

Synthesis of 2-(4-chlorophenoxy)ethyl benzoate (Hypothetical)

-

In a round-bottom flask, combine 4-chlorophenol (1.0 eq), this compound (1.1 eq), and potassium carbonate (1.5 eq) in anhydrous acetonitrile.

-

Heat the mixture to reflux and stir for 8 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (B1210297) and wash with 1 M NaOH solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-(4-chlorophenoxy)ethyl benzoate as a pure compound.

Visualizations

The following diagrams illustrate the key synthetic pathways described in this guide.

Caption: Synthesis of a this compound Intermediate.

Caption: Williamson Ether Synthesis of a Model Agrochemical.

Conclusion

This compound serves as a highly valuable and versatile intermediate in the synthesis of novel agrochemicals. Its straightforward preparation and the reactivity of its bromoethyl group allow for the efficient construction of complex molecules with potential fungicidal, herbicidal, and insecticidal properties. The synthetic pathways and experimental protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this compound in the development of next-generation crop protection agents. Further research into the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of more potent and selective agrochemicals.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities associated with 2-bromoethyl benzoate (B1203000) and structurally similar compounds. Due to the limited availability of specific quantitative data for 2-bromoethyl benzoate in peer-reviewed literature, this document summarizes the known general activities of benzoate esters and presents detailed experimental data for related compounds to serve as a valuable reference for research and development.

Introduction to this compound

This compound (C₉H₉BrO₂) is an organic compound consisting of a benzoate group esterified with 2-bromoethanol. It is primarily utilized as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. While specific and extensive studies on its biological activities are not widely published, the broader class of benzoate esters is known to possess antimicrobial and other pharmacological properties. This guide explores these activities, providing available data on related compounds to infer potential applications and areas for further investigation of this compound.

Antimicrobial and Antifungal Activities

Benzoate esters are recognized for their preservative action, which stems from their ability to inhibit the growth of microorganisms, including bacteria and fungi.[1] This activity is generally attributed to the disruption of cellular integrity and key metabolic processes.

General Mechanism of Antimicrobial Action

The antimicrobial effect of benzoate esters is primarily mediated by the undissociated form of benzoic acid, which can readily diffuse across the microbial cell membrane.[2] Once inside the more neutral cytoplasm, the acid dissociates, releasing a proton and lowering the intracellular pH. This acidification disrupts enzymatic functions and the proton motive force across the membrane, which is critical for ATP synthesis and transport processes, ultimately leading to the inhibition of growth and cell death.[2][3][4]

Antimicrobial mechanism of benzoate esters.

Quantitative Antimicrobial Data for Related Compounds

Table 1: Minimum Inhibitory Concentration (MIC) of Phenylthio-Ethyl Benzoate Derivatives [5]

| Compound | Staphylococcus aureus (mg/mL) | Escherichia coli (mg/mL) | Klebsiella pneumoniae (mg/mL) | Proteus vulgaris (mg/mL) | Enterococcus faecium (mg/mL) | Pseudomonas aeruginosa (mg/mL) | Methicillin-resistant S. aureus (MRSA) (mg/mL) | Candida albicans (mg/mL) |

| 2a | 3.125 | >6.25 | >6.25 | >6.25 | >6.25 | >6.25 | >6.25 | 1.56 |

| 2b | 3.125 | >6.25 | >6.25 | >6.25 | >6.25 | >6.25 | >6.25 | >6.25 |

| 2c | >6.25 | >6.25 | >6.25 | >6.25 | >6.25 | >6.25 | >6.25 | >6.25 |

| 2d | 3.125 | >6.25 | >6.25 | >6.25 | >6.25 | >6.25 | >6.25 | >6.25 |

| Ampicillin | 3.125 | 0.001 | - | 0.001 | 0.001 | 3.125 | - | - |

| Fluconazole | - | - | - | - | - | - | - | 1.56 |

Data from a study on 2-(phenylthio)-ethyl benzoate derivatives. The exact structures of compounds 2a-2d were not detailed in the abstract.

Cytotoxic Activity

In addition to antimicrobial effects, some benzoate esters have been evaluated for their activity against mammalian cell lines. This is a critical consideration in drug development to assess potential therapeutic windows and toxicity.

Cytotoxicity Data for Related Compounds

While no specific cytotoxicity data for this compound was found, a study on methyl benzoate provides LC50 values against various human cell lines.

Table 2: Cytotoxicity (LC50) of Methyl Benzoate against Human Cell Lines [6]

| Cell Line | Description | LC50 (mM) |

| HEK293 | Human Embryonic Kidney | >7.3 |

| CACO2 | Human Colon Adenocarcinoma | >7.3 |

| SH-SY5Y | Human Neuroblastoma | >7.3 |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities discussed in this guide.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Test compound (e.g., this compound)

-

Microbial cultures (bacteria or fungi)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a concentration of 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add the microbial inoculum to each well containing the test compound dilutions. Include positive controls (broth with inoculum, no compound) and negative controls (broth only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (for bacteria) or growth (for fungi), which can be assessed visually or by measuring the optical density using a microplate reader.[7][8][9]

Workflow for MIC determination.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

Human cell line (e.g., HEK293, MCF-7)

-

Complete cell culture medium

-

Test compound (e.g., this compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Sterile 96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium and add them to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The LC50 (lethal concentration 50%) value, the concentration of the compound that causes 50% cell death, can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

While this compound is a valuable synthetic intermediate, its biological activities have not been extensively characterized in publicly available literature. Based on the known antimicrobial properties of the broader class of benzoate esters and the quantitative data available for structurally related compounds, it is plausible that this compound possesses antimicrobial and potentially other pharmacological activities.

Further research is warranted to specifically evaluate the antimicrobial spectrum and potency (MIC values) of this compound against a panel of clinically relevant bacteria and fungi. Additionally, comprehensive cytotoxicity studies using various human cell lines are essential to determine its therapeutic index. Elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial for understanding its mechanism of action and for the potential development of novel therapeutic agents. The experimental protocols detailed in this guide provide a solid foundation for such future investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Terconazole - Wikipedia [en.wikipedia.org]

- 4. Studies on the mechanism of the antifungal action of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromoethyl Benzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromoethyl benzoate (B1203000), a versatile reagent in organic synthesis. It covers its chemical identity, physicochemical properties, detailed synthesis protocols, and its application in the construction of complex molecules, particularly in the realm of pharmaceutical development.

Chemical Identity and Synonyms

The compound commonly known as 2-bromoethyl benzoate is systematically named benzoic acid 2-bromoethyl ester according to IUPAC nomenclature. It is a key synthetic intermediate due to the presence of both an ester functional group and a reactive alkyl bromide.

Synonyms:

-

Benzoic Acid 2-Bromoethyl Ester

-

Ethanol, 2-bromo-, 1-benzoate

-

Ethanol, 2-bromo-, benzoate

-

β-Bromoethyl benzoate

-

NSC 9473

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in experimental setups.

| Property | Value | Reference |

| CAS Number | 939-54-8 | |

| Molecular Formula | C₉H₉BrO₂ | |

| Molecular Weight | 229.07 g/mol | |

| Boiling Point | 157-159 °C at 20 mmHg | |

| Density | 1.445 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.548 | |

| Appearance | Colorless to pale yellow liquid | |

| Solubility | Sparingly soluble in water |

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound and a representative reaction showcasing its synthetic utility.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from benzoic acid and 2-bromoethanol (B42945) using an acid catalyst, a classic example of Fischer esterification.

Materials:

-

Benzoic acid

-

2-Bromoethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus or soxhlet extractor with drying agent

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzoic acid (1.0 eq), 2-bromoethanol (1.2 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) in a suitable solvent such as toluene.

-

Reaction: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) until the benzoic acid is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted benzoic acid), and brine.

-